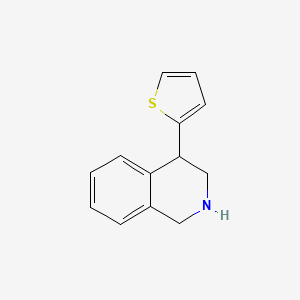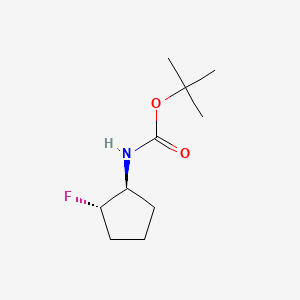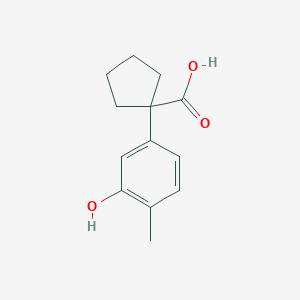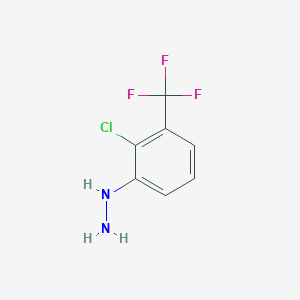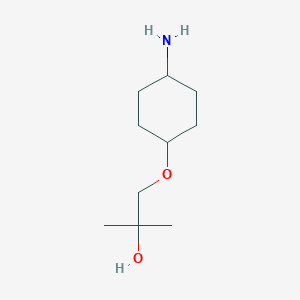
1-((trans-4-Aminocyclohexyl)oxy)-2-methylpropan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((trans-4-Aminocyclohexyl)oxy)-2-methylpropan-2-ol is a chemical compound with significant relevance in various fields of scientific research. This compound features a cyclohexyl ring substituted with an amino group and an oxy group, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of 1-((trans-4-Aminocyclohexyl)oxy)-2-methylpropan-2-ol typically involves the reaction of trans-4-aminocyclohexanol with 2-methylpropan-2-ol under specific conditions. The process may include steps such as catalytic hydrogenation, fractional crystallization, and hydrolysis .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as catalytic hydrogenation in aqueous or alcoholic solutions and subsequent crystallization are commonly employed .
Analyse Chemischer Reaktionen
Types of Reactions: 1-((trans-4-Aminocyclohexyl)oxy)-2-methylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: The amino and oxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives .
Wissenschaftliche Forschungsanwendungen
1-((trans-4-Aminocyclohexyl)oxy)-2-methylpropan-2-ol has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of biochemical pathways and enzyme interactions.
Medicine: It is a precursor in the synthesis of pharmaceutical compounds, including drugs for respiratory conditions.
Industry: The compound is utilized in the production of polymers and other industrial chemicals
Wirkmechanismus
The mechanism of action of 1-((trans-4-Aminocyclohexyl)oxy)-2-methylpropan-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, influencing various biochemical processes. Its effects are mediated through binding to active sites on enzymes or receptors, leading to changes in cellular functions .
Vergleich Mit ähnlichen Verbindungen
trans-4-Aminocyclohexanol: A related compound with similar structural features but different functional groups.
2-[(trans-4-Aminocyclohexyl)oxy]nicotinonitrile hydrochloride: Another compound with a cyclohexyl ring and amino group, used in different applications.
Uniqueness: 1-((trans-4-Aminocyclohexyl)oxy)-2-methylpropan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable in various research and industrial applications .
Eigenschaften
Molekularformel |
C10H21NO2 |
|---|---|
Molekulargewicht |
187.28 g/mol |
IUPAC-Name |
1-(4-aminocyclohexyl)oxy-2-methylpropan-2-ol |
InChI |
InChI=1S/C10H21NO2/c1-10(2,12)7-13-9-5-3-8(11)4-6-9/h8-9,12H,3-7,11H2,1-2H3 |
InChI-Schlüssel |
GLQYJJIXLLMSGF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(COC1CCC(CC1)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


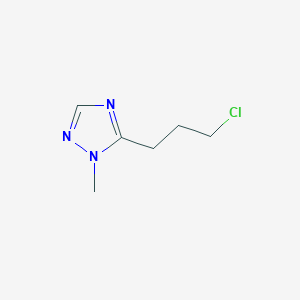
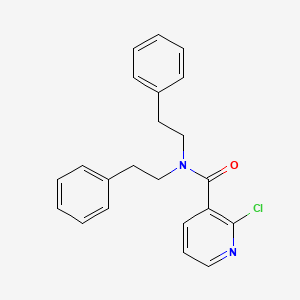
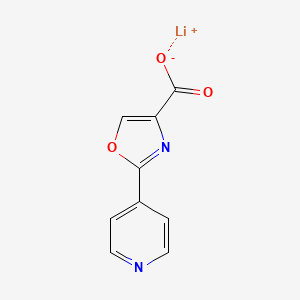
![8-fluoro-4-(pyridin-3-yl)-6-{1H-pyrrolo[2,3-b]pyridin-3-yl}quinoline](/img/structure/B13563878.png)
![Tert-butyl ((4-(aminomethyl)-2-oxabicyclo[2.2.2]octan-1-YL)methyl)carbamate](/img/structure/B13563880.png)
![N-Methyl-2-[4-(methylsulfanyl)phenyl]ethan-1-amine](/img/structure/B13563884.png)
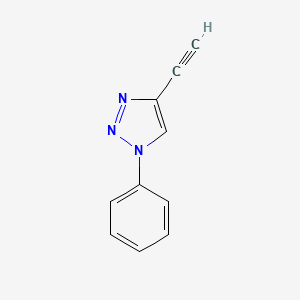
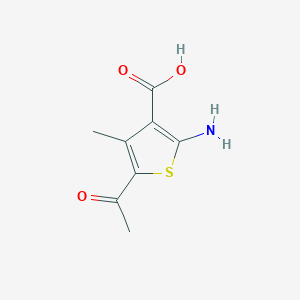
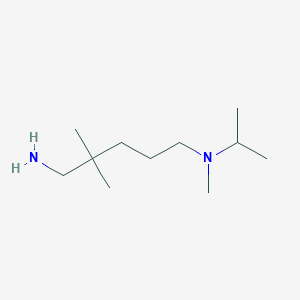
![4-Oxo-3-azabicyclo[3.2.1]octane-1-carboxylicacidhydrochloride](/img/structure/B13563905.png)
